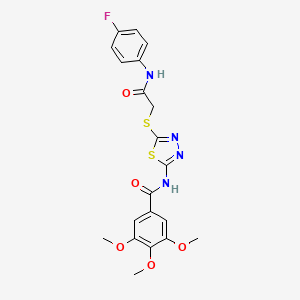

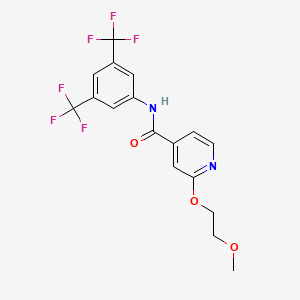

![molecular formula C14H22N2 B2507973 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine CAS No. 869945-54-0](/img/structure/B2507973.png)

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The compound’s structure, with a six-membered piperidine ring containing one nitrogen and five carbon atoms, makes it an attractive scaffold for designing pharmaceuticals. Researchers explore modifications of the piperidine moiety to create novel drugs. Notably, derivatives of this compound appear in over twenty classes of pharmaceuticals and alkaloids .

Flavor Modifiers in Beverages

The sodium salt form of this compound serves as a flavor modifier in beverages. Its use enhances taste profiles, contributing to the overall sensory experience .

Neuropharmacology and Brain Imaging

Researchers have investigated piperidine derivatives for their potential in neuropharmacology. For instance, a PET study involving a related compound indicated that it could cross the blood-brain barrier, but further optimization is necessary to improve binding affinity to specific brain receptors .

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as piperine (found in Piperaceae family plants), exhibit powerful antioxidant action. Piperine’s ability to hinder or suppress free radicals contributes to its beneficial effects .

Antimalarial Research

Structurally simple synthetic 1,4-disubstituted piperidines have been evaluated for antimalarial activity. Researchers seek safe and efficacious alternatives to combat resistance to existing antimalarial drugs .

Chemical Biology and Multicomponent Reactions

Piperidines participate in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions enable the synthesis of biologically active compounds. Multicomponent reactions involving piperidines have also gained attention .

Biological Evaluation and Pharmacological Activity

Scientists explore the biological activity of synthetic and natural piperidines. Their pharmacological potential extends to diverse targets, making them valuable in drug discovery .

Organic Synthesis and Substrate Selection

Both novice researchers and experienced chemists benefit from studies on piperidine synthesis. Fast and cost-effective methods for creating substituted piperidines are essential for modern organic chemistry .

Propriétés

IUPAC Name |

1-[4-(3-methylpiperidin-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-4-3-9-16(10-11)14-7-5-13(6-8-14)12(2)15/h5-8,11-12H,3-4,9-10,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAHERZIKBIHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)

![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)